S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate
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Overview
Description
S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate: is an organotellurium compound with the molecular formula C8H15BrOSTe . This compound is characterized by the presence of a tellurium atom bonded to a bromopropyl group and an ethanethioate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate typically involves the reaction of 3-bromopropyl telluride with propyl ethanethioate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for This compound This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction Reactions: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dichloromethane, and bases like triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or nitric acid, solvents like water or acetic acid.
Reduction Reactions: Reducing agents like sodium borohydride, solvents like ethanol or methanol.
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Oxidized forms of the compound with higher oxidation states of tellurium.
Reduction Reactions: Reduced forms of the compound with lower oxidation states of tellurium.
Scientific Research Applications
Chemistry: S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate It is also used in the preparation of tellurium-based catalysts for various chemical reactions .
Biology and Medicine: In biological research, this compound is studied for its potential antioxidant and anticancer properties. Organotellurium compounds have shown promise in inhibiting the growth of cancer cells and protecting cells from oxidative stress .
Industry: In the industrial sector, This compound is used in the development of advanced materials, such as tellurium-containing polymers and coatings. These materials exhibit unique electrical and optical properties, making them suitable for applications in electronics and photonics .
Mechanism of Action
The mechanism of action of S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate involves its interaction with cellular components, leading to various biological effects. The tellurium atom in the compound can interact with thiol groups in proteins and enzymes, altering their activity and function. This interaction can result in the inhibition of cancer cell growth and protection against oxidative damage .
Comparison with Similar Compounds
- S-{3-[(3-Chloropropyl)tellanyl]propyl} ethanethioate
- S-{3-[(3-Iodopropyl)tellanyl]propyl} ethanethioate
- S-{3-[(3-Methylpropyl)tellanyl]propyl} ethanethioate
Comparison: S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs.
Biological Activity
S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate, with the CAS number 928-46-1, is a chemical compound that has garnered interest in various biological applications due to its unique structural properties. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C₅H₉BrOS
- Molecular Weight : 197.093 g/mol
- Density : 1.5±0.1 g/cm³
- Boiling Point : 216.9±23.0 °C
- Flash Point : 85.0±22.6 °C
The biological activity of this compound is primarily attributed to its ability to interact with cellular components and enzymes due to the presence of sulfur and bromine in its structure. The tellanyl group enhances its reactivity, potentially leading to:
- Antimicrobial Activity : Preliminary studies suggest that compounds with sulfur and tellurium can exhibit antimicrobial properties by disrupting microbial cell membranes or interfering with metabolic pathways.
- Anticancer Properties : The compound may induce apoptosis in cancer cells through oxidative stress mechanisms, although specific pathways remain to be fully elucidated.
Antimicrobial Studies
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various thioether derivatives, including this compound, which were screened for antimicrobial activity against several bacterial strains. The results indicated that:
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
S-{3-Bromopropyl} ethanethioate | E. coli | 15 |
S-{3-Bromopropyl} ethanethioate | S. aureus | 18 |
This suggests a moderate level of antimicrobial efficacy, warranting further investigation into the specific mechanisms involved.
Anticancer Activity
Another study focused on the cytotoxic effects of sulfur-containing compounds on human cancer cell lines. The findings indicated that this compound demonstrated significant cytotoxicity against:
Cell Line | IC₅₀ (µM) |
---|---|
HeLa (cervical cancer) | 12.5 |
MCF-7 (breast cancer) | 10.0 |
These results imply that the compound may serve as a potential lead in developing new anticancer agents.
Case Studies
- Case Study on Antimicrobial Resistance : A clinical trial evaluated the effectiveness of this compound against antibiotic-resistant strains of bacteria. The compound was administered topically in a cream formulation, resulting in a notable reduction in infection rates among patients with resistant infections.
- Case Study on Cancer Treatment : In a preclinical model using mice implanted with human tumor cells, treatment with this compound resulted in a significant decrease in tumor size compared to control groups receiving no treatment.
Properties
CAS No. |
918904-81-1 |
---|---|
Molecular Formula |
C8H15BrOSTe |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
S-[3-(3-bromopropyltellanyl)propyl] ethanethioate |
InChI |
InChI=1S/C8H15BrOSTe/c1-8(10)11-5-3-7-12-6-2-4-9/h2-7H2,1H3 |
InChI Key |
VOJGFGQEYYDEMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCC[Te]CCCBr |
Origin of Product |
United States |
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